2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-11(2)8-12(11,10(13)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXTZDYJBKYJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672367 | |
| Record name | 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33795-08-3 | |
| Record name | 2,2-Dimethyl-1-phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Phenyl-Substituted Cyclopropanecarboxylic Acids: Synthesis, Properties, and Pharmaceutical Relevance
This guide provides a comprehensive technical overview of phenyl-substituted cyclopropanecarboxylic acids, with a primary focus on clarifying the identity, synthesis, and applications of compounds related to the query "2,2-dimethyl-1-phenylcyclopropanecarboxylic acid." For researchers, scientists, and professionals in drug development, understanding the nuances of these structures is paramount for leveraging their unique properties.
Clarification of Chemical Identity and CAS Number
Initial database searches for "2,2-dimethyl-1-phenylcyclopropanecarboxylic acid" do not yield a single, definitive Chemical Abstracts Service (CAS) number. This suggests that this specific substitution pattern may be novel, not extensively reported in the literature, or that there may be ambiguity in the nomenclature. However, several closely related and well-documented compounds are of significant interest to the scientific community. This guide will focus on the most relevant of these: 1-Phenylcyclopropane-1-carboxylic acid and 2,2-Dimethylcyclopropanecarboxylic acid , as their structural motifs are central to the query.
-
1-Phenylcyclopropane-1-carboxylic acid : This compound features a phenyl group and a carboxylic acid moiety attached to the same carbon atom of the cyclopropane ring. It is officially registered under CAS Number 6120-95-2 .[1][2]
-
2,2-Dimethylcyclopropanecarboxylic acid : This molecule contains two methyl groups on one carbon and a carboxylic acid on an adjacent carbon of the cyclopropane ring. It is identified by CAS Number 75885-59-5 , among others.[3]
This guide will proceed with a detailed exploration of these two key compounds, providing the in-depth technical information relevant to research and development professionals.
Part I: 1-Phenylcyclopropane-1-carboxylic acid (CAS: 6120-95-2)
This molecule is a valuable building block in medicinal chemistry due to the rigid conformation imparted by the cyclopropane ring, which can be beneficial for optimizing ligand-receptor interactions.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Phenylcyclopropane-1-carboxylic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |
| Molecular Weight | 162.19 g/mol | |
| Appearance | White to tan solid powder | [2] |
| Melting Point | 85-87 °C | |
| pKa | 4.30 | [2] |
| Solubility | Very soluble in water | [2] |
Synthesis Protocols
The synthesis of 1-Phenylcyclopropane-1-carboxylic acid has been approached through various methodologies. A prevalent method involves the α-alkylation of a phenylacetonitrile derivative.
This two-step process involves the cyclopropanation of phenylacetonitrile followed by hydrolysis of the nitrile to a carboxylic acid.[4]
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile
-
Reaction Setup : To a solution of phenylacetonitrile in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydride (NaH) at a reduced temperature (e.g., 0°C).[5]
-
Cyclopropanation : Add 1,2-dibromoethane to the reaction mixture. A phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can be employed to improve reaction efficiency and yield.[4]
-
Reaction Progression : Stir the mixture at a controlled temperature (e.g., 20-35°C or up to 60°C with aqueous NaOH) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[4][5]
-
Work-up and Purification : Quench the reaction with a suitable agent (e.g., isopropanol followed by cold water). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5]
Step 2: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic acid
-
Hydrolysis : Treat the synthesized 1-phenylcyclopropanecarbonitrile with a strong acid, such as concentrated hydrochloric acid, at an elevated temperature (e.g., 110°C) for 2-4 hours.[4]
-
Isolation : Upon cooling, the carboxylic acid product may precipitate. The product can be isolated by filtration and further purified by recrystallization.
Causality in Experimental Choices : The use of a phase-transfer catalyst in the cyclopropanation step is crucial for facilitating the reaction between the aqueous base and the organic substrate, leading to higher yields and shorter reaction times. The choice of a strong acid for hydrolysis ensures the complete conversion of the stable nitrile group to the carboxylic acid.
Caption: Synthesis of 1-Phenylcyclopropane-1-carboxylic acid.
Applications in Drug Discovery
The 1-phenylcyclopropane motif is of interest in medicinal chemistry for its ability to introduce conformational rigidity. This can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as potent and selective sigma 1 receptor ligands, which have potential applications as antitussive, anticonvulsant, and anti-ischemic agents.[6] The unique steric and electronic properties of the cyclopropane ring can also lead to improved metabolic stability and brain permeability in drug candidates.[4]
Part II: 2,2-Dimethylcyclopropanecarboxylic acid (CAS: 75885-59-5 and related)
This compound and its derivatives are crucial intermediates in the synthesis of a class of synthetic insecticides known as pyrethroids.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [3] |
| Molecular Weight | 114.14 g/mol | [3] |
| IUPAC Name | 2,2-dimethylcyclopropane-1-carboxylic acid | [3] |
Synthesis and Pharmaceutical Relevance
2,2-Dimethylcyclopropanecarboxylic acid derivatives are key components in the synthesis of pyrethroids, such as Permethrin.[7] The synthesis of Permethrin involves the coupling of a 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid ester with m-phenoxybenzyl alcohol.[7]
The unique structure of the cyclopropane ring in these molecules is essential for their insecticidal activity, as it correctly orients the rest of the molecule to interact with the voltage-gated sodium channels of insect neurons, leading to paralysis and death.[7]
More complex derivatives, such as (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates, have been discovered as potent and selective inhibitors of aggrecanases.[8] These enzymes are implicated in the cartilage degradation observed in osteoarthritis, making these cyclopropane-containing compounds promising candidates for the development of disease-modifying osteoarthritis drugs.[8] The incorporation of the dimethyl-phenyl-cyclopropane scaffold was found to enhance selectivity over other metalloproteinases.[8]
Caption: Role in Pyrethroid Synthesis.
Concluding Remarks for the Research Professional
-
1-Phenylcyclopropane-1-carboxylic acid serves as a valuable scaffold for introducing conformational rigidity, a key strategy in modern medicinal chemistry for enhancing selectivity and potency.
-
2,2-Dimethylcyclopropanecarboxylic acid and its derivatives are foundational to the synthesis of important agrochemicals and have inspired the design of novel therapeutics, such as aggrecanase inhibitors.
The synthesis protocols and physicochemical data presented herein offer a solid foundation for researchers looking to incorporate these unique cyclopropane motifs into their drug discovery programs. The inherent strain and unique electronic properties of the cyclopropane ring continue to make it an attractive component for the design of novel bioactive molecules.
References
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Matrix Fine Chemicals. 1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2. [Link]
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PubChem. 2,2-Dimethylcyclopropane-1-carboxylic acid. [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]
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Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. PubMed. [Link]
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Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. [Link]
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Wikipedia. Permethrin. [Link]
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The Enduring Legacy of a Strained Ring: A Technical Guide to the Discovery and History of Cyclopropanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a motif once considered a chemical curiosity due to its inherent strain, has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. This guide delves into the rich history of cyclopropanecarboxylic acids, tracing their journey from initial discovery and early synthetic struggles to their current status as a privileged scaffold in drug design. We will explore the evolution of synthetic methodologies, from classical approaches to modern, efficient protocols, and examine the profound impact of the cyclopropyl moiety on the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This document serves as a comprehensive resource for researchers, providing not only a historical narrative but also practical, in-depth technical insights into the synthesis and application of these remarkable molecules.
The Dawn of the Three-Membered Ring: From Cyclopropane to its Carboxylic Acid
The story of cyclopropanecarboxylic acid is intrinsically linked to the discovery of its parent hydrocarbon, cyclopropane. In 1881, the Austrian chemist August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction, treating 1,3-dibromopropane with sodium.[1] This discovery of a stable, albeit strained, three-membered carbocycle opened a new chapter in organic chemistry.
Just a few years later, in 1884, the focus shifted to the functionalization of this novel ring system. William Henry Perkin Jr., a prominent figure in organic chemistry, achieved a seminal synthesis of a cyclopropane derivative. While his broader work on alicyclic compounds is well-documented, his contributions to the synthesis of cyclopropane derivatives laid the groundwork for future explorations.[2] One of the earliest documented methods for the preparation of cyclopropanecarboxylic acid itself involves the hydrolysis of cyclopropyl cyanide. This nitrile is accessible through the base-induced cyclization of 4-chlorobutyronitrile, a process that became a cornerstone for laboratory-scale synthesis for many years.[3]
Charting the Synthetic Landscape: An Evolution of Methodologies
The journey from early, often low-yielding, synthetic routes to the efficient and scalable methods available today reflects the broader advancements in organic synthesis. The historical and modern approaches to the synthesis of cyclopropanecarboxylic acids are a testament to the ingenuity of chemists in taming this strained ring system.
Foundational Syntheses: The Classical Era
The early syntheses of cyclopropanecarboxylic acid, while historically significant, were often hampered by harsh reaction conditions and limited substrate scope.
-
From γ-Halogenated Precursors: The most enduring classical method, detailed in a 1944 publication in Organic Syntheses, involves the intramolecular cyclization of γ-chlorobutyronitrile in the presence of a strong base, followed by hydrolysis of the resulting cyclopropyl cyanide.[4] This two-step, one-pot procedure provided a reliable, albeit moderately yielding, route to the desired acid.
-
Malonic Ester Synthesis: Another foundational approach, pioneered in principle by Perkin's work, utilizes the reaction of a malonic ester with a 1,2-dihaloethane. The resulting cyclopropane-1,1-dicarboxylate can then be hydrolyzed and decarboxylated to yield cyclopropanecarboxylic acid.
-
From γ-Butyrolactone (GBL): Industrial-scale production often turns to more readily available and cost-effective starting materials. γ-Butyrolactone (GBL) has emerged as a key precursor. The process typically involves the ring-opening of GBL with a hydrogen halide to form a 4-halobutyric acid, which is then esterified. The subsequent intramolecular cyclization of the ester, often facilitated by a strong base, yields the cyclopropanecarboxylate ester, which can be hydrolyzed to the final acid.[1]
The Modern Synthesis Toolkit: Efficiency and Versatility
Contemporary organic synthesis offers a diverse array of powerful methods for the construction of the cyclopropane ring, providing greater efficiency, stereocontrol, and functional group tolerance.
-
The Favorskii Rearrangement: This powerful reaction provides a route to carboxylic acid derivatives from α-halo ketones. In the context of cyclopropanecarboxylic acid synthesis, the rearrangement of a suitable cyclic α-halo ketone can lead to a ring contraction, yielding the desired cyclopropane derivative.[5][6]
-
Simmons-Smith Cyclopropanation: A cornerstone of modern cyclopropane synthesis, the Simmons-Smith reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. For the synthesis of cyclopropanecarboxylic acid, this reaction can be applied to acrylic acid or its esters, providing a direct route to the cyclopropyl scaffold.[7] The reaction is known for its stereospecificity, preserving the geometry of the starting alkene in the product.
-
Transition Metal-Catalyzed Cyclopropanation: The use of transition metal catalysts, particularly those based on rhodium and copper, with diazo compounds has revolutionized cyclopropane synthesis. These methods offer high levels of stereocontrol and are compatible with a wide range of functional groups.
Table 1: Comparison of Key Synthetic Methodologies for Cyclopropanecarboxylic Acid
| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| From γ-Chlorobutyronitrile | γ-Chlorobutyronitrile | Strong base (e.g., NaNH2), H3O+ | Well-established, one-pot potential | Use of strong, hazardous bases |
| Malonic Ester Synthesis | Malonic ester, 1,2-dihaloethane | Base, H3O+, heat | Good for substituted derivatives | Multi-step, potential for side reactions |
| From γ-Butyrolactone | γ-Butyrolactone | HX, Alcohol, Base, H3O+ | Cost-effective for large scale | Multi-step, requires careful control |
| Favorskii Rearrangement | α-Halo cyclic ketone | Base | Ring contraction, forms complex structures | Substrate-specific, can have rearrangements |
| Simmons-Smith Reaction | Alkene (e.g., acrylate) | CH2I2, Zn(Cu) | Stereospecific, good functional group tolerance | Stoichiometric use of zinc, can be expensive |
The Cyclopropyl Moiety in Drug Design: A Small Ring with a Big Impact
The incorporation of a cyclopropane ring, and specifically the cyclopropanecarboxylic acid motif, into drug candidates has become a powerful strategy in medicinal chemistry. The unique structural and electronic properties of this small ring can profoundly and beneficially influence a molecule's biological activity.
Structural and Conformational Advantages
The rigid, three-dimensional nature of the cyclopropane ring imparts a degree of conformational constraint on a molecule. This can be highly advantageous in drug design, as it can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target protein. This pre-organization reduces the entropic penalty of binding, often resulting in increased potency.
Metabolic Stability
The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts. This can lead to increased metabolic stability, a longer in vivo half-life, and improved pharmacokinetic profiles of drug candidates.
Modulation of Physicochemical Properties
The cyclopropane ring can also be used to fine-tune the physicochemical properties of a drug molecule, such as its lipophilicity and acidity. The introduction of this small carbocycle can modulate a drug's ability to cross cell membranes and interact with its biological target.
Case Studies: Cyclopropanecarboxylic Acids in Modern Medicine
The theoretical advantages of the cyclopropyl group are borne out in a number of successful therapeutic agents.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin features a cyclopropyl group attached to the nitrogen at the N-1 position of the quinolone core. This cyclopropyl substituent is crucial for its potent antibacterial activity, as it enhances the drug's inhibition of bacterial DNA gyrase and topoisomerase IV.[8][9][10][11]
-
Tranylcypromine: This monoamine oxidase inhibitor (MAOI) used in the treatment of depression has a cyclopropylamine structure. The rigid cyclopropane ring is thought to contribute to its potent and irreversible inhibition of MAO, leading to increased levels of neurotransmitters in the brain.[12][13][14][15][16]
-
Boceprevir: An antiviral drug used in the treatment of hepatitis C, boceprevir contains a cyclopropanecarboxamide moiety. This group plays a key role in the drug's ability to bind to and inhibit the NS3/4A serine protease of the hepatitis C virus, an enzyme essential for viral replication.[17][18][19][20][21]
-
Tasimelteon: This melatonin receptor agonist, used to treat non-24-hour sleep-wake disorder, incorporates a cyclopropane ring in its side chain. This structural feature contributes to its high affinity and selectivity for the MT1 and MT2 melatonin receptors.[22][23][24][25][26]
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile (Adapted from Organic Syntheses, 1944)
WARNING: This procedure involves the use of sodium amide, which is a highly reactive and hazardous substance. Appropriate safety precautions must be taken.
Materials:
-
γ-Chlorobutyronitrile
-
Sodium amide
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a suspension of sodium amide in anhydrous diethyl ether is prepared.
-
γ-Chlorobutyronitrile is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The reaction mixture is cooled in an ice bath, and water is cautiously added to decompose the excess sodium amide.
-
The ether layer is separated, and the aqueous layer is acidified with concentrated hydrochloric acid.
-
The acidified aqueous layer is extracted with diethyl ether.
-
The combined ether extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude cyclopropyl cyanide is then hydrolyzed by refluxing with aqueous hydrochloric acid.
-
After cooling, the cyclopropanecarboxylic acid is extracted with diethyl ether.
-
The ether extract is dried and the solvent removed to yield the crude product, which can be further purified by distillation.
Conclusion and Future Perspectives
From its humble beginnings as a laboratory curiosity, cyclopropanecarboxylic acid and its derivatives have become indispensable tools in the arsenal of the synthetic and medicinal chemist. The historical evolution of its synthesis mirrors the progress of organic chemistry as a whole, moving from challenging, low-yielding procedures to elegant and efficient modern methodologies. The unique properties conferred by the cyclopropane ring—conformational rigidity, metabolic stability, and the ability to modulate physicochemical parameters—ensure its continued prominence in the design of novel therapeutics. As our understanding of the intricate interplay between molecular structure and biological function deepens, we can anticipate that the small, strained ring of cyclopropanecarboxylic acid will continue to play a significant role in the development of the medicines of tomorrow.
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- 26. Tasimelteon | MT Receptor | Melatonin Receptor | TargetMol [targetmol.com]
Methodological & Application
Application Notes & Protocols: Enantioselective Preparation of Cilastatin Precursor S-(+)-2,2-dimethylcyclopropanecarboxylic Acid
Introduction: The Significance of S-(+)-2,2-dimethylcyclopropanecarboxylic Acid
S-(+)-2,2-dimethylcyclopropanecarboxylic acid is a critical chiral building block in pharmaceutical synthesis. Its primary importance lies in its role as a key intermediate for the side chain of Cilastatin.[1] Cilastatin is a renal dehydropeptidase inhibitor, an enzyme that would otherwise rapidly degrade the powerful carbapenem antibiotic, imipenem.[2] By co-administering Cilastatin with imipenem, the antibiotic's metabolic inactivation is prevented, prolonging its therapeutic effect.[2]
The biological activity of Cilastatin is intrinsically linked to its stereochemistry, which necessitates the use of the optically pure (S)-enantiomer of its 2,2-dimethylcyclopropanecarboxylic acid precursor.[3] Consequently, the development of efficient, scalable, and robust methods to produce S-(+)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric purity is a paramount concern for researchers and professionals in drug development and manufacturing.
This document provides a detailed guide to the primary strategies for preparing this vital precursor: the synthesis of a racemic mixture followed by highly efficient chiral resolution techniques. We will explore both classical diastereomeric salt crystallization and modern biocatalytic kinetic resolution, offering field-proven insights and step-by-step protocols.
Strategic Approaches to Enantiopure Synthesis
Obtaining a single enantiomer of a chiral molecule like 2,2-dimethylcyclopropanecarboxylic acid can be approached via two fundamental strategies: Asymmetric Synthesis or Chiral Resolution.
-
Asymmetric Synthesis: This "direct" approach utilizes chiral catalysts or auxiliaries to guide the reaction towards the formation of the desired S-(+) enantiomer, minimizing the production of the unwanted R-(-) enantiomer.[4][5] While elegant and potentially very efficient, developing a novel asymmetric synthesis can be a complex and resource-intensive endeavor.
-
Chiral Resolution: This strategy involves the initial synthesis of a racemic (50:50) mixture of both enantiomers, which is generally a more straightforward process.[6] The subsequent, crucial step is the separation of this mixture into its individual enantiomeric components.[6][7] This guide will focus on two highly effective resolution methods due to their proven applicability and scalability.
Caption: Overview of synthetic routes to an enantiopure compound.
Protocol I: Synthesis of Racemic 2,2-dimethylcyclopropanecarboxylic Acid
The foundational step for any resolution-based approach is the reliable synthesis of the racemic acid. A common and effective method involves the cyclopropanation of 2-methylpropenoic acid (methacrylic acid) or its esters.[1]
Principle of the Reaction
This synthesis proceeds via an initial esterification of 2-methylbutenoic acid, followed by a cyclopropanation reaction using a zinc-copper couple and dibromomethane, and finally hydrolysis to yield the racemic carboxylic acid.[1] The zinc-copper couple is essential for the formation of the organozinc carbene intermediate required for the cyclopropanation of the alkene.
Caption: Workflow for the synthesis of racemic DMCPA.
Experimental Protocol
Materials:
-
2-methylbutenoic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Zinc powder
-
Copper(I) chloride
-
Acetyl chloride
-
Dibromomethane
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbutenoic acid in an excess of anhydrous ethanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the ethyl ester with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Catalyst Preparation: Prepare the zinc-copper couple by stirring zinc powder with a solution of copper(I) chloride in dilute acid, followed by washing with water and acetone, and drying under vacuum.
-
Cyclopropanation: To a suspension of the activated zinc-copper couple in diethyl ether, add a solution of the ethyl ester from step 1 and dibromomethane. A small amount of acetyl chloride can be used as a catalyst.[1] The reaction is often initiated with gentle heating and then proceeds exothermically. Maintain the reaction temperature with a water bath. Stir until the reaction is complete (monitored by GC or TLC).
-
Workup and Hydrolysis: Quench the reaction by carefully adding saturated ammonium chloride solution. Filter the mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. To the crude racemic ethyl ester, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.[8]
-
Isolation: After hydrolysis is complete, cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~2. The racemic 2,2-dimethylcyclopropanecarboxylic acid will precipitate or can be extracted with an organic solvent. Dry the solvent and remove it under reduced pressure to yield the racemic product. The overall yield for this multi-step process is reported to be around 44%.[1]
Protocol II: Chiral Resolution
With the racemic acid in hand, the next step is to separate the S-(+) and R-(-) enantiomers. We present two robust methods.
Method A: Diastereomeric Salt Crystallization
Principle: This classic resolution technique relies on the reaction of a racemic acid with a single enantiomer of a chiral base.[6][7] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7] Once separated, the desired salt is treated with acid to liberate the enantiopure carboxylic acid.
Resolving Agent: L-carnitine oxalate has been shown to be an effective resolving agent for this purpose.[1]
Procedure:
-
Acid Chloride Formation: Convert the racemic 2,2-dimethylcyclopropanecarboxylic acid to its corresponding acid chloride by reacting it with thionyl chloride.[1][9] This is typically done in an inert solvent under reflux, followed by distillation to purify the acid chloride.
-
Salt Formation: React the racemic acid chloride with the chiral resolving agent, L-carnitine oxalate, in a suitable solvent.[1]
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the desired S-(+)-acid will preferentially crystallize out of the solution due to lower solubility. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation and Hydrolysis: Collect the crystals by filtration. One or two recrystallizations may be necessary to achieve high diastereomeric purity. Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to hydrolyze the salt and precipitate the S-(+)-2,2-dimethylcyclopropanecarboxylic acid.
-
Purification: Filter the solid acid, wash with cold water, and dry under vacuum. A reported yield for the resolved (S)-acid using this method is 16.7%.[1]
Method B: Enzymatic Kinetic Resolution
Principle: This method leverages the high stereoselectivity of enzymes, specifically lipases, to differentiate between the two enantiomers of a substrate. In this case, racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) is used as the substrate. The lipase selectively catalyzes the hydrolysis of one enantiomer (the S-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) largely unreacted.[1][10] This results in a mixture of S-(+)-acid and R-(-)-ester, which are easily separated due to their different chemical properties (acid vs. ester).
Enzyme of Choice: Novozym 435, an immobilized lipase from Candida antarctica, has demonstrated high activity and enantioselectivity for this transformation.[1][10]
Caption: Workflow for enzymatic kinetic resolution.
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (pH ~7.2). To improve the solubility of the substrate, a co-solvent like N,N-dimethylformamide (DMF) can be added.[10]
-
Substrate and Enzyme Addition: Add the racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) and the lipase (Novozym 435) to the buffer solution.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) for an extended period (e.g., 56-64 hours).[1][10] The reaction progress should be monitored by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the product.
-
Separation: Once the reaction has reached approximately 45-50% conversion (the theoretical maximum for a perfect kinetic resolution), stop the reaction. Filter off the immobilized enzyme, which can often be reused.[1]
-
Extraction: Extract the unreacted R-(-)-ester with an organic solvent (e.g., diethyl ether). Then, acidify the remaining aqueous layer to a pH of ~2 with HCl.
-
Product Isolation: Extract the S-(+)-acid from the acidified aqueous layer using an organic solvent. Dry the organic extracts, filter, and remove the solvent under reduced pressure to yield the final product.
Comparative Data for Enzymatic Resolution
The following table summarizes optimized conditions and results reported for the enzymatic resolution using Novozym 435.[1][10]
| Parameter | Optimized Value | Reference |
| Enzyme | Novozym 435 | [1][10] |
| Substrate (DMCPE) Conc. | 65 mmol/L | [1][10] |
| Enzyme Dosage | 16 g/L | [1] |
| Co-Solvent | 15% (v/v) DMF | [10] |
| Buffer pH | 7.2 | [1][10] |
| Temperature | 30°C | [1][10] |
| Reaction Time | 56 - 64 h | [1][10] |
| Result: Yield | 45.6% - 49.0% | [1][10] |
| Result: Enantiomeric Excess (e.e.) | 98.7% - 99.2% | [1][10] |
Characterization and Quality Control
Confirmation of the final product's identity, purity, and stereochemistry is critical.
-
Structural Confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
FTIR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the carboxylic acid).
-
-
Purity Analysis:
-
GC/HPLC: To determine the chemical purity of the final product.
-
-
Stereochemical Analysis:
-
Chiral HPLC or GC: The most definitive method to determine the enantiomeric excess (e.e.) by separating and quantifying the two enantiomers.
-
Polarimetry: Measurement of the specific optical rotation ([α]D). The S-(+)-enantiomer will rotate plane-polarized light in a positive direction. For example, a value of [α]D²⁰ = +27.5 (c=1.0, DMSO) has been reported, although the sign can be solvent-dependent.[1]
-
Conclusion
The preparation of enantiomerically pure S-(+)-2,2-dimethylcyclopropanecarboxylic acid is a well-established process that is fundamental to the synthesis of Cilastatin. While diastereomeric salt crystallization remains a viable, traditional method, the use of enzymatic kinetic resolution offers significant advantages in terms of efficiency, environmental impact ("green chemistry"), and achieving exceptionally high enantiomeric excess. The choice of method will depend on factors such as available equipment, scale, cost considerations, and regulatory requirements. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to successfully synthesize this vital pharmaceutical precursor.
References
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2015). ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- US Patent US4229593A: Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. Google Patents.
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Cilastatin | C16H26N2O5S. PubChem. Available at: [Link]
-
Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium. (2014). SpringerLink. Available at: [Link]
-
An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor. Semantic Scholar. Available at: [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. (2023). PubMed Central. Available at: [Link]
-
Enantioselective Synthesis. OpenStax. Available at: [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. (2024). YouTube. Available at: [Link]
-
Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. Available at: [Link]
-
ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in synthesizing this valuable compound.
Overview of Synthetic Strategies
The synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid can be approached through several key pathways. The choice of method often depends on the available starting materials, desired scale, and stereochemical requirements. The two most prevalent strategies are:
-
Phase-Transfer Catalyzed (PTC) Alkylation of Phenylacetonitrile: This is a robust and scalable method that involves the cyclopropanation of phenylacetonitrile with a suitable 1,2-dihaloethane derivative under phase-transfer conditions, followed by hydrolysis of the resulting nitrile.
-
Simmons-Smith and Related Cyclopropanations: These methods involve the reaction of a styrene derivative with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.
This guide will focus primarily on the PTC approach due to its reliability and scalability, while also providing insights into Simmons-Smith type reactions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid.
Low or No Yield of 1-Cyano-2,2-dimethyl-1-phenylcyclopropane (Intermediate)
Q1: I am getting a very low yield, or no desired product, in the phase-transfer catalyzed cyclopropanation of phenylacetonitrile. What are the likely causes?
A1: Low or no yield in this step can be attributed to several factors. Let's break down the potential culprits:
-
Ineffective Phase-Transfer Catalyst: The choice and quality of the phase-transfer catalyst are critical.
-
Causality: The catalyst's role is to transport the deprotonated phenylacetonitrile (anion) from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs.[1] If the catalyst is inefficient, this transport is hindered, and the reaction will not proceed.
-
Troubleshooting:
-
Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of reaction.[2] Other quaternary ammonium salts like tetrabutylammonium iodide or Aliquat 336 can also be effective.[2][3]
-
Catalyst "Poisoning": If you are using a dihaloalkane with iodide as a leaving group, the iodide formed can sometimes "poison" the catalyst by forming a tight ion pair, reducing its efficacy.[4] Consider using 1,2-dibromoethane instead of 1,2-diiodoethane.
-
Catalyst Concentration: Ensure you are using a sufficient catalytic amount, typically 1-5 mol%.
-
-
-
Poor Stirring/Agitation: In a biphasic system, the interfacial area where the reaction initiates is crucial.
-
Causality: Inadequate mixing leads to a small interfacial area, limiting the deprotonation of phenylacetonitrile by the aqueous base and the subsequent transfer of the anion by the catalyst.[1]
-
Troubleshooting:
-
Use a mechanical stirrer to ensure vigorous agitation of the reaction mixture. A magnetic stir bar may not be sufficient for larger scale reactions. The rate of many PTC reactions is directly proportional to the stirring speed.[5]
-
-
-
Incorrect Base Concentration: The concentration of the aqueous sodium hydroxide (or potassium hydroxide) solution is a key parameter.
-
Causality: A concentration that is too low will not be effective in deprotonating the phenylacetonitrile (pKa ≈ 22). A concentration that is too high can lead to side reactions, such as hydrolysis of the nitrile or the alkylating agent.
-
Troubleshooting:
-
A 50% (w/w) aqueous sodium hydroxide solution is often a good starting point. Some studies suggest that 60-75% aqueous KOH can improve yields and reduce side reactions in similar alkylations.[6]
-
-
-
Side Reactions of the Alkylating Agent: 1,2-dihaloethanes can undergo elimination reactions under strongly basic conditions.
-
Causality: Instead of participating in the desired alkylation, the dihaloalkane can be dehydrohalogenated to form vinyl halides, which are less reactive or can polymerize.
-
Troubleshooting:
-
Maintain a controlled temperature. The reaction is often started at room temperature, but cooling may be necessary if a significant exotherm is observed.
-
Consider the slow addition of the alkylating agent to the reaction mixture to maintain a low instantaneous concentration.
-
-
Formation of Byproducts in the Cyclopropanation Step
Q2: I am observing significant byproduct formation in my PTC reaction. What are these byproducts and how can I avoid them?
A2: The most common byproducts in the PTC alkylation of phenylacetonitrile are the result of dialkylation or elimination reactions.
-
Dialkylation Product (1,3-dicyano-1,3-diphenylpropane):
-
Causality: This can occur if the initially formed monohalo intermediate reacts with another molecule of deprotonated phenylacetonitrile before cyclization.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the 1,2-dihaloethane (e.g., 1.1-1.5 equivalents) to favor the initial alkylation and subsequent intramolecular cyclization.
-
Slow Addition: Adding the phenylacetonitrile slowly to the mixture of base, catalyst, and dihaloalkane can help to minimize its concentration and disfavor the intermolecular reaction.
-
-
-
Elimination Products (e.g., vinyl bromide):
-
Causality: As mentioned previously, strong bases can induce the elimination of HX from the 1,2-dihaloethane.
-
Troubleshooting:
-
Temperature Control: Keep the reaction temperature as low as reasonably possible while maintaining a good reaction rate.
-
Choice of Base: While a strong base is necessary, switching from NaOH to K2CO3, although less common for this specific reaction, can sometimes reduce elimination, but may require a different solvent system.
-
-
Low Yield in the Hydrolysis of 1-Cyano-2,2-dimethyl-1-phenylcyclopropane
Q3: The hydrolysis of my cyclopropyl nitrile to the carboxylic acid is giving a low yield. What can I do to improve this?
A3: The hydrolysis of nitriles, especially sterically hindered ones, can be challenging. Both acidic and basic conditions can be employed, and each has its own set of potential issues.
-
Acidic Hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄):
-
Causality: Incomplete hydrolysis is a common issue. The reaction proceeds through an amide intermediate, and forcing the reaction to completion can require harsh conditions, which may lead to decomposition of the desired product.[7][8]
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure you are refluxing for a sufficient amount of time. Monitoring the reaction by TLC or GC is crucial.
-
Acid Concentration: A mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid, is typically used. You may need to optimize the acid concentration.
-
Work-up: After hydrolysis, the carboxylic acid needs to be extracted from the acidic aqueous solution. Ensure you are using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions to maximize recovery.
-
-
-
Basic Hydrolysis (e.g., refluxing with aqueous NaOH or KOH):
-
Causality: The initial product of basic hydrolysis is the carboxylate salt. Incomplete hydrolysis can occur, and the work-up is critical to obtaining the final carboxylic acid.[9]
-
Troubleshooting:
-
Reaction Conditions: Refluxing with a concentrated solution of NaOH or KOH is necessary. The addition of a co-solvent like ethanol can sometimes improve the solubility of the nitrile and increase the reaction rate.
-
Work-up: After the hydrolysis is complete, the reaction mixture must be acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid.[7] Ensure the pH is sufficiently acidic (pH < 2) to fully protonate the product. The precipitated acid can then be filtered or extracted.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for the PTC cyclopropanation step?
A4: For the PTC alkylation of phenylacetonitrile, a non-polar or moderately polar aprotic solvent is generally preferred. Toluene is a common and effective choice. Dichloromethane (DCM) can also be used. The key is to have a solvent that dissolves the phenylacetonitrile and the alkylating agent but is immiscible with the aqueous base.
Q5: How can I best purify the final 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid?
A5: Purification of the final carboxylic acid can typically be achieved by a combination of techniques:
-
Extraction: After acidification of the hydrolysis mixture, the carboxylic acid can be extracted into an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help to remove residual water and inorganic salts.
-
Crystallization: This is often the most effective method for obtaining a highly pure product. The crude carboxylic acid can be dissolved in a suitable hot solvent (e.g., a mixture of toluene and hexanes, or aqueous ethanol) and allowed to cool slowly to form crystals.
-
Distillation: If the carboxylic acid is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[10]
Q6: What are the main safety precautions I should take during this synthesis?
A6: Several reagents used in this synthesis require careful handling:
-
1,2-Dibromoethane: This is a toxic and carcinogenic substance.[11][12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Concentrated Acids and Bases: These are corrosive and should be handled with care, using appropriate PPE. The addition of acid to the basic hydrolysis mixture should be done slowly and with cooling, as it is an exothermic process.
-
Diethylzinc (if used for Simmons-Smith): This reagent is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Cyano-2,2-dimethyl-1-phenylcyclopropane via Phase-Transfer Catalysis
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and toluene (5 mL per gram of phenylacetonitrile).
-
Add tetrabutylammonium bromide (TBAB) (0.03 eq).
-
With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-cyano-2,2-dimethyl-1-phenylcyclopropane. This can be purified by column chromatography or used directly in the next step.
Protocol 2: Hydrolysis of 1-Cyano-2,2-dimethyl-1-phenylcyclopropane to 2,2-Dimethyl-1-phenylcyclopropanecarboxylic Acid
-
To a round-bottom flask, add the crude 1-cyano-2,2-dimethyl-1-phenylcyclopropane (1.0 eq) and a mixture of concentrated sulfuric acid (3.0 eq) and water (10 mL per gram of nitrile).
-
Heat the mixture to reflux (around 110-120 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture in an ice bath and slowly add it to a beaker of crushed ice.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/hexanes).
Visualizations
Reaction Workflow: PTC Synthesis
Caption: Workflow for the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid via PTC.
Troubleshooting Decision Tree: Low Yield in Cyclopropanation
Caption: Decision tree for troubleshooting low yield in the PTC cyclopropanation step.
References
Sources
- 1. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions [mdpi.com]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sciforum.net [sciforum.net]
- 12. 3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid | C7H10O3 | CID 179449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, minimize byproduct formation, and ensure the highest purity of your final product.
Introduction: Navigating the Synthetic Landscape
2,2-Dimethyl-1-phenylcyclopropanecarboxylic acid is a key structural motif in various pharmaceuticals and agrochemicals. Its synthesis, while achievable through several routes, is often accompanied by the formation of specific byproducts that can complicate purification and reduce overall yield. This guide will dissect the most common synthetic pathways and provide a detailed analysis of the side reactions, their mechanistic origins, and field-proven strategies for their mitigation.
Troubleshooting Guides & FAQs by Synthetic Route
We will explore the common challenges and solutions for the three primary synthetic strategies used to prepare 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid and its precursors.
Route 1: Cyclopropanation of α-Methylstyrene
This is a widely employed method that involves the direct addition of a carbene or carbenoid to the double bond of α-methylstyrene. The two most common variations are the Simmons-Smith reaction and transition metal-catalyzed decomposition of diazoacetates.
Diagram: Key Synthetic Routes to the Precursor Ester
Caption: Common methods for the cyclopropanation of α-methylstyrene.
Frequently Asked Questions (FAQs):
Q1: I am observing significant amounts of diethyl maleate and diethyl fumarate in my rhodium-catalyzed cyclopropanation of α-methylstyrene with ethyl diazoacetate. What is causing this and how can I prevent it?
A1: The formation of diethyl maleate and fumarate is a classic example of carbene dimerization. This occurs when the highly reactive rhodium-carbene intermediate, instead of reacting with the α-methylstyrene, reacts with another molecule of ethyl diazoacetate or another carbene intermediate.
-
Causality: This side reaction is often exacerbated by a high local concentration of the diazo compound. If the rate of addition of ethyl diazoacetate is too fast, the carbene has a higher probability of encountering another carbene or diazo molecule before it can react with the alkene.
-
Troubleshooting Protocol:
-
Slow Addition of Diazoacetate: The most effective way to minimize dimerization is to add the ethyl diazoacetate to the reaction mixture containing the α-methylstyrene and the rhodium catalyst very slowly. The use of a syringe pump for controlled, slow addition over several hours is highly recommended.
-
Maintain Low Diazo Concentration: Ensure that the concentration of the diazo compound in the reaction vessel remains low at all times.
-
Optimize Temperature: While the reaction is typically run at room temperature, slightly lowering the temperature may help to control the reaction rate and reduce dimerization, although this may also slow down the desired cyclopropanation.
-
Q2: My Simmons-Smith reaction with α-methylstyrene is sluggish and I'm getting a complex mixture of byproducts, including some that appear to be polymeric. What's going on?
A2: A sluggish Simmons-Smith reaction and the formation of polymeric material can often be attributed to the quality of the zinc-copper couple and the presence of moisture. Additionally, certain solvents can hinder the reaction and promote side reactions.
-
Causality: The Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), is sensitive to moisture and its formation requires an active zinc surface. In the presence of certain basic solvents, the reactivity of the carbenoid can be reduced, leading to the formation of byproducts like methane, ethane, ethylene, and polymethylene.[1]
-
Troubleshooting Protocol:
-
Activate the Zinc: Ensure your zinc-copper couple is freshly prepared and highly active. You can activate zinc dust by washing it with dilute HCl, followed by water, ethanol, and then ether, and finally drying it under vacuum.
-
Strict Anhydrous Conditions: Use rigorously dried solvents (diethyl ether or dichloromethane are common choices) and perform the reaction under an inert atmosphere (nitrogen or argon).
-
Avoid Protic and Highly Coordinating Solvents: Do not use protic solvents like alcohols. Avoid strongly coordinating basic solvents such as tetrahydrofuran (THF) or triethylamine, as they can reduce the reactivity of the Simmons-Smith reagent.[1]
-
Q3: I've noticed a chlorinated byproduct in my product mixture after workup of a reaction involving a cyclopropane ester. How is this possible?
A3: The cyclopropane ring, especially when activated by donor and acceptor groups, can be susceptible to ring-opening under acidic conditions, particularly with Lewis acids.
-
Causality: If your reaction mixture or workup conditions involve strong Lewis acids (e.g., SnCl₄, TiCl₄, or even ZnI₂ which is a byproduct of the Simmons-Smith reaction), the cyclopropane ring can open to form a carbocation intermediate.[2] This intermediate can then be trapped by a chloride ion (from chlorinated solvents or other sources) to yield a chlorinated byproduct. For a related compound, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, reaction with SnCl₄ or TiCl₄ leads to a chlorinated ring-opened product.[2]
-
Troubleshooting Protocol:
-
Neutral or Mildly Basic Workup: During the workup, avoid acidic washes if possible. Use saturated aqueous sodium bicarbonate or ammonium chloride to quench the reaction.
-
Scavenge Lewis Acids: In a Simmons-Smith reaction, the byproduct is the Lewis acid zinc iodide (ZnI₂). To mitigate its effects, you can add a scavenger like pyridine at the end of the reaction.
-
Solvent Choice: Be mindful of using chlorinated solvents if strong Lewis acids are present, as they can act as a chloride source.
-
Route 2: Phase-Transfer Catalysis (PTC)
This method often involves the reaction of a precursor with an active methylene group, such as phenylacetonitrile, with a suitable dihaloalkane in a biphasic system with a base and a phase-transfer catalyst.
Diagram: Phase-Transfer Catalysis Cycle
Caption: Simplified PTC cycle for cyclopropane synthesis.
Frequently Asked Questions (FAQs):
Q4: I am attempting a PTC synthesis of the nitrile precursor to my target acid, but I am observing significant amounts of a vinyl bromide byproduct. What is the cause?
A4: The formation of a vinyl bromide suggests a dehydrohalogenation side reaction of your alkylating agent, which is competing with the desired dialkylation.
-
Causality: The strong base used in PTC (e.g., concentrated NaOH) can not only deprotonate your active methylene compound but also promote the elimination of HBr from the dihaloalkane, especially if the alkylating agent has a hydrogen atom beta to a halogen. In the synthesis of fenbuconazole, dehydrochlorination of p-chlorophenethyl chloride to a styrene derivative is a noted side reaction under PTC conditions.[3]
-
Troubleshooting Protocol:
-
Choice of Base: While strong bases are needed, using a slightly weaker or sterically hindered base might favor nucleophilic substitution over elimination. However, this may also slow down the desired reaction. A careful balance is needed.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature may help to suppress the dehydrohalogenation byproduct.
-
Choice of Alkylating Agent: While not always feasible, using a dihaloalkane that is less prone to elimination can be beneficial.
-
Catalyst Choice: The structure of the phase-transfer catalyst can influence the selectivity of the reaction. Screening different quaternary ammonium salts or phosphonium salts may be necessary.
-
Route 3: Hydrolysis of the Ester Precursor
The final step in many synthetic sequences is the hydrolysis of the ethyl or methyl ester of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs):
Q5: After hydrolysis of my ethyl 2,2-dimethyl-1-phenylcyclopropanecarboxylate, I still see a significant amount of starting material in my NMR spectrum, even after prolonged reaction times. How can I drive the reaction to completion?
A5: Incomplete hydrolysis of sterically hindered esters like your target molecule is a common issue.
-
Causality: The ester group is attached to a sterically demanding cyclopropane ring, which can hinder the approach of the hydroxide ion (in saponification) or water (in acid-catalyzed hydrolysis).
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the steric hindrance.
-
Use a Co-solvent: In the case of saponification with aqueous NaOH, the ester may have poor solubility. Adding a water-miscible co-solvent like ethanol, methanol, or THF can improve solubility and increase the reaction rate.
-
Increase Reagent Concentration: Using a higher concentration of NaOH or a stronger acid can accelerate the hydrolysis.
-
Longer Reaction Times: These reactions can be slow. Monitor the reaction by TLC or GC to ensure it has gone to completion.
-
Alternative Hydrolysis Conditions: Consider using alternative methods such as lipase-catalyzed hydrolysis, which can be highly efficient for certain esters.[2]
-
Summary of Common Byproducts and Mitigation Strategies
| Byproduct | Synthetic Route | Plausible Cause | Troubleshooting & Mitigation |
| Diethyl maleate/fumarate | Rh-catalyzed cyclopropanation | High local concentration of diazo compound leading to carbene dimerization. | Slow addition of ethyl diazoacetate using a syringe pump; maintain low reaction temperature. |
| Polymeric materials | Simmons-Smith reaction | Inactive zinc-copper couple; presence of moisture. | Use freshly activated zinc-copper couple; maintain strict anhydrous conditions. |
| Chlorinated ring-opened product | Any route with acidic workup/conditions | Presence of Lewis acids (e.g., ZnI₂, SnCl₄) and a chloride source. | Use neutral or mildly basic workup; add a Lewis acid scavenger like pyridine. |
| Vinyl bromide | Phase-Transfer Catalysis | Dehydrohalogenation of the dihaloalkane by the strong base. | Optimize base strength and concentration; control reaction temperature. |
| Unreacted ester | Hydrolysis of ester precursor | Steric hindrance around the ester functionality. | Increase reaction temperature; use a co-solvent to improve solubility; increase reagent concentration. |
Conclusion
The successful synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid hinges on a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully selecting the synthetic route, optimizing reaction conditions, and implementing appropriate purification strategies, researchers can significantly improve the yield and purity of this valuable compound. This guide provides a foundation for addressing the most common challenges, but as with any chemical synthesis, meticulous experimental technique and careful monitoring are paramount to success.
References
-
Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Merzhanova, G., et al. (2022). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules, 27(11), 3529. [Link]
-
ResearchGate. Enantioselective Synthesis of S -(+)-2,2-Dimethylcyclopropanecarboxylic Acid from Ethyl-2,2-dimethylcyclopropanecarboxylate Catalyzed by Lipase Novozyme 435. [Link]
-
Hu, W., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 3(4), 1159-1163. [Link]
-
Charette, A. B., et al. (2007). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 129(46), 14128-14129. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]
-
ResearchGate. Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. [Link]
-
ResearchGate. Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. [Link]
-
Kyoto University Research Information Repository. Studies on the Simmons-Smith Reaction. [Link]
-
Fandrick, D. R., et al. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 51(31), 7833-7836. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
PBworks. Organic / Simmons-Smith Reaction - Furman Chemistry 120. [Link]
-
MDPI. Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. [Link]
-
PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [Link]
-
NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
YouTube. Acid Catalyzed Epoxide Openings - How do I know which product forms?. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed (video). [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
Sources
Technical Support Center: Catalyst Optimization for 2,2-dimethyl-1-phenylcyclopropanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing catalyst loading in this critical cyclopropanation reaction. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible process.
The synthesis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid, a key intermediate for various pharmaceutical compounds, is typically achieved via the metal-catalyzed reaction of styrene with a diazo-reagent, such as ethyl 2-diazo-2-methylpropanoate, followed by hydrolysis. The efficiency of the core cyclopropanation step hinges on the performance of the catalyst, with rhodium and copper complexes being the most common choices.[1][2] Optimizing the catalyst loading is a critical parameter that balances reaction rate, yield, and the suppression of side reactions.
This document provides a structured approach to troubleshooting common issues related to catalyst loading and overall reaction performance.
Troubleshooting Guide: Catalyst Performance & Optimization
This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.
Q1: My reaction shows low or no conversion of the starting materials (styrene). What are the primary causes related to the catalyst?
A1: Low or no conversion is a common issue often pointing to problems with the catalytic cycle. The root cause can typically be traced to either the catalyst's activity or the reaction conditions.
Probable Causes & Solutions:
-
Insufficient Catalyst Loading: The most straightforward cause is simply not having enough active catalyst to turn over the reactants effectively. While it may seem obvious, it's the first variable to check.
-
Solution: Perform a systematic catalyst loading screen. Start with a baseline concentration (e.g., 0.5 mol%) and incrementally increase it in subsequent small-scale reactions (e.g., to 1.0 mol%, 1.5 mol%, 2.0 mol%). Monitor the conversion at each level to find the point of diminishing returns.
-
-
Catalyst Deactivation: The catalyst may be inactive from the start or may be deactivating prematurely.
-
Cause (A) - Impure Reagents: Solvents, styrene, or the diazo compound may contain impurities (e.g., water, peroxides, or other coordinating species) that poison the catalyst.
-
Solution: Ensure all reagents and solvents are rigorously purified and dried before use. Use freshly distilled styrene and high-purity, freshly prepared or properly stored diazo compounds.
-
Cause (B) - Atmospheric Contamination: Some catalysts, particularly copper(I) complexes, can be sensitive to oxygen.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent prior to use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
-
Suboptimal Temperature: The reaction may not have sufficient thermal energy to proceed at a reasonable rate.
-
Solution: While many rhodium-catalyzed cyclopropanations proceed readily at room temperature, some systems require gentle heating.[3] Try increasing the reaction temperature in 10 °C increments (e.g., from 25 °C to 40 °C). Be cautious, as excessive heat can promote side reactions.
-
Below is a logical workflow for troubleshooting low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: The reaction works, but I am getting significant side products, primarily diethyl fumarate/maleate. How can I improve the selectivity?
A2: The formation of fumarate and maleate esters is a classic side reaction in cyclopropanations using diazoacetate derivatives. It arises from the dimerization of two carbene intermediates.[4] This issue is directly related to the concentration of the reactive metal carbene in the solution.
Probable Causes & Solutions:
-
High Instantaneous Concentration of Diazo Compound: If the diazo compound is added all at once, its reaction with the catalyst can generate a high concentration of the metal carbene intermediate. This intermediate is more likely to react with itself (dimerize) than to find a styrene molecule.
-
Solution: The single most effective technique to suppress dimerization is the slow addition of the diazo compound using a syringe pump over several hours. This keeps the instantaneous concentration of the carbene low, favoring the productive cyclopropanation pathway.
-
-
Excessive Catalyst Loading: A higher catalyst loading accelerates the formation of the carbene. If the rate of carbene formation outpaces the rate of its consumption by styrene, dimerization will increase.
-
Solution: Reduce the catalyst loading. This may seem counterintuitive if you are also fighting low conversion, but it is a critical parameter for selectivity. The goal is to find a "sweet spot" where the reaction proceeds at a reasonable rate without excessive side product formation.
-
Data-Driven Approach to Optimization:
A systematic approach is crucial. The table below illustrates a hypothetical optimization experiment where both catalyst loading and the rate of diazo addition are varied.
| Run | Catalyst Loading (mol%) | Diazo Addition Method | Styrene Conversion (%) | Product Yield (%) | Dimer Byproduct (%) |
| 1 | 1.0 | All at once | 98 | 65 | 30 |
| 2 | 1.0 | Syringe pump (4 hours) | 99 | 88 | 8 |
| 3 | 0.5 | Syringe pump (4 hours) | 95 | 90 | <5 |
| 4 | 2.0 | Syringe pump (4 hours) | 99 | 82 | 15 |
As the data shows, slow addition via a syringe pump (Run 2 vs. Run 1) dramatically reduces dimer formation. Furthermore, reducing the catalyst loading from 1.0 mol% to 0.5 mol% (Run 3 vs. Run 2) further improves selectivity without a significant drop in conversion.
Frequently Asked Questions (FAQs)
What is the general catalytic mechanism for this cyclopropanation?
The reaction proceeds via a metal-carbene intermediate. The generally accepted mechanism involves three key steps:
-
Carbene Formation: The diazo compound reacts with the metal catalyst (e.g., Rh₂(OAc)₄ or a Cu(I) complex), displacing N₂ gas and forming a highly reactive metal-carbene species.[5][6]
-
Alkene Coordination: The alkene (styrene) coordinates to the metal center. In some copper-catalyzed systems, olefin coordination is a key step.[2]
-
Carbene Transfer: The carbene moiety is transferred to the alkene in a concerted or stepwise fashion, forming the cyclopropane ring and regenerating the active catalyst.[7]
Caption: Simplified catalytic cycle for cyclopropanation.
How do I choose between a rhodium and a copper catalyst?
The choice depends on factors like cost, desired efficiency, and sensitivity.
| Feature | Rhodium(II) Catalysts (e.g., Rh₂(OAc)₄) | Copper(I/II) Catalysts (e.g., Cu(OTf), Cu(acac)₂) |
| Activity | Generally very high activity, often requiring lower catalyst loadings (0.1-1 mol%).[3] | Good to high activity, but may require slightly higher loadings or elevated temperatures.[2][8] |
| Cost | Significantly more expensive due to the price of rhodium metal. | Much more economical and readily available. |
| Selectivity | Often provides excellent selectivity and is well-behaved across a wide range of substrates. | Can be very selective, but sometimes more prone to side reactions like C-H insertion depending on the ligand used.[9] |
| Air/Moisture | Rh₂(OAc)₄ is generally stable and easy to handle. | Copper(I) catalysts can be sensitive to oxidation and may require stricter inert atmosphere techniques. |
Recommendation: For initial small-scale synthesis and methods development, rhodium catalysts often provide reliable and clean results. For large-scale or process chemistry applications, developing a protocol with a more cost-effective copper catalyst is highly advantageous.
What analytical techniques are best for monitoring the reaction?
A multi-technique approach is recommended for a complete picture of the reaction.
-
Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time monitoring of the consumption of starting material (styrene). It's fast, simple, and can give a quick indication of reaction completion.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for quantitative analysis. It can separate the desired product from side products (like carbene dimers) and unreacted starting materials, allowing you to calculate conversion and selectivity accurately.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used for quantitative analysis of the crude reaction mixture by integrating characteristic peaks.[11]
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading.
-
Setup: In a glovebox or under an inert atmosphere, prepare five reaction vials.
-
Stock Solutions: Prepare a stock solution of styrene in your chosen anhydrous solvent (e.g., dichloromethane or toluene). Prepare a separate stock solution of the diazo compound.
-
Catalyst Addition: To each vial, add the appropriate amount of catalyst to achieve the target loadings (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 mol%).
-
Reactant Addition: Add the styrene stock solution to each vial. Place the vials on a stirrer plate and ensure uniform stirring.
-
Reaction Initiation: Using a syringe pump, add the diazo compound stock solution to all vials simultaneously (if using a multi-channel pump) or sequentially over a set period (e.g., 4 hours).
-
Monitoring & Quench: After the addition is complete, allow the reactions to stir for an additional hour. Take a small aliquot from each vial for GC-MS analysis to determine conversion and yield.
-
Analysis: Compare the results to identify the catalyst loading that provides the best balance of high conversion and minimal byproduct formation.
Protocol 2: General Procedure for a Preparative Scale Reaction
This procedure uses the optimized conditions determined from the screening protocol.
-
Apparatus: Set up an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a magnetic stirrer, all under a positive pressure of nitrogen.
-
Reagents: Charge the flask with the catalyst (e.g., 0.5 mol%) and anhydrous solvent (e.g., dichloromethane). Add styrene (1.0 eq).
-
Diazo Addition: Dissolve ethyl 2-diazo-2-methylpropanoate (1.1 eq) in anhydrous solvent and load it into a syringe for the syringe pump.
-
Reaction: Begin vigorous stirring of the flask contents. Start the syringe pump to add the diazo solution slowly over 4-6 hours.
-
Completion: After the addition is complete, continue stirring the reaction at room temperature for an additional 1-2 hours. Monitor the consumption of styrene by TLC or GC.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude ester can then be purified by column chromatography or taken directly to the hydrolysis step.
-
Hydrolysis: Dissolve the crude ester in a suitable solvent (e.g., ethanol), add an aqueous solution of a base (e.g., NaOH or KOH), and heat to reflux to saponify the ester.[12] After cooling, perform an acidic workup to protonate the carboxylate and isolate the final 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid.
References
- Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbon
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
- Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
- Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives.
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
- Cyclopropanation of Alkenes.Master Organic Chemistry.
- Stereoselective Cyclopropanation Reactions.
- Synthesis of cyclopropanes.Organic Chemistry Portal.
- Cyclopropan
- The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes.PMC - NIH.
- Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85).YouTube.
- Synthesis of Cyclopropanecarboxylic Acid.YouTube.
- Commonly used methods for cyclopropanation reactions.
- Substituent Effects on the Reaction Rates of Copper-Catalyzed Cyclopropanation and Aziridination of para-Substituted Styrenes.
- 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis.Chemistry LibreTexts.
- Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group.Journal of the American Chemical Society.
- cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID.Organic Syntheses Procedure.
- Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
- Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate.
- Copper(I) catalysis in cyclopropanations with diazo compounds. Role of olefin coordination.
- Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles.PMC - NIH.
- Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox.Chemical Society Reviews (RSC Publishing).
- 2.Organic Syntheses Procedure.
- Enantioselective Catalytic Cyclopropanation of Styrenes by Copper Complexes with Chiral Pinene-[5,6]-bipyridine Ligands.
- troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.Benchchem.
- Carbenes Part 2: Cyclopropanation, C-H Insertion, and the Bamford-Stevens Reaction.YouTube.
- Photoredox/copper-catalyzed formal cyclopropan
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid.Journal of the American Chemical Society.
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.PMC - NIH.
- Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene...
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.pubs.acs.org.
- PCR Troubleshooting Guide.NEB.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.lib.dr.
- Optimization of Reaction Conditions a.
- Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
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- 12. youtube.com [youtube.com]
Technical Support Center: Crystallization of 2,2-dimethyl-1-phenylcyclopropanecarboxylic Acid
Welcome to the technical support guide for the crystallization of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. This guide provides in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.
Compound Properties: A Quick Reference
Successful crystallization begins with a fundamental understanding of the compound's physicochemical properties. While specific experimental data for 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid is not widely published, we can infer its likely characteristics based on its structure and data from close structural analogs like trans-2-Phenylcyclopropane-1-carboxylic acid and other substituted cyclopropanecarboxylic acids.
| Property | Estimated Value / Characteristic | Significance for Crystallization |
| Molecular Formula | C₁₂H₁₄O₂ | - |
| Molecular Weight | 190.24 g/mol | Influences dissolution and diffusion rates. |
| Structure | Phenyl ring, dimethyl-substituted cyclopropane, carboxylic acid | The carboxylic acid group allows for strong hydrogen bonding, often leading to dimer formation which can facilitate crystallization. The rigid cyclopropane and bulky phenyl group can influence crystal packing. |
| Melting Point (m.p.) | Likely moderate (e.g., analog m.p. is 86-88 °C[1]) | CRITICAL. If the m.p. is lower than the boiling point of the chosen solvent, the compound may "oil out" instead of crystallizing.[2][3] |
| Polarity | Moderately polar | The phenyl group provides nonpolar character, while the carboxylic acid is highly polar. This dual nature requires careful solvent selection. |
| Solubility | Expected to be soluble in polar organic solvents (alcohols, acetone, ethyl acetate) and less soluble in nonpolar solvents (hexanes, heptane) and water. | The ideal solvent should dissolve the compound when hot but have low solubility when cold.[4] |
Troubleshooting Guide: From Oils to Crystals
This section addresses the most common issues encountered during the crystallization of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid in a problem-solution format.
Issue 1: My compound is "oiling out" and not forming crystals.
Causality & Explanation: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[2][5] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[3] The resulting oil is often an amorphous, supercooled liquid that traps impurities effectively, defeating the purpose of crystallization.[2] For a compound like 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid, this can be caused by:
-
High Supersaturation: Cooling the solution too quickly or using a solvent in which the compound is excessively soluble when hot and nearly insoluble when cold.[5]
-
Presence of Impurities: Significant impurities can depress the melting point of your compound, making it more prone to oiling out.[2][3]
-
Inappropriate Solvent Choice: A solvent with a boiling point significantly higher than the compound's melting point increases the risk of oiling out upon cooling.
Solutions & Protocols:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate. Slow cooling is a generally recommended practice for all recrystallizations.[3]
-
Use More Solvent: Add a small amount of additional hot solvent (10-20% more than the minimum required for dissolution). This keeps the compound in solution longer at a lower temperature, potentially bypassing the oiling out region.[2]
-
-
Optimize Your Solvent System:
-
Switch to a Lower-Boiling Point Solvent: If your compound's melting point is, for example, 90°C, using a solvent like toluene (b.p. 111°C) is risky. Consider a solvent system with a lower boiling point, such as an ethyl acetate/heptane mixture.
-
Employ an Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent, e.g., heptane or water) dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of the good solvent to redissolve the oil/precipitate and then allow the system to slowly equilibrate. This method generates supersaturation at a constant, often lower, temperature.[6]
-
-
Introduce a Nucleation Site:
-
Seeding: Add a single, pure crystal of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid to the slightly cooled solution. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.[5]
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[3]
-
Issue 2: No crystals are forming, even after cooling.
Causality & Explanation: This typically indicates that the solution is not sufficiently supersaturated. The concentration of the dissolved compound has not reached the point where crystallization is thermodynamically favorable.
-
Too Much Solvent: The most common cause is using an excessive volume of solvent, meaning the solution remains unsaturated or only slightly saturated even at low temperatures.
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at cold temperatures.
Solutions & Protocols:
-
Increase Concentration:
-
Evaporation: Gently heat the solution to boil off a portion of the solvent. Allow the solution to cool again and observe for crystal formation. Be careful not to evaporate too much solvent, which could lead to rapid precipitation and impurity inclusion.
-
Anti-Solvent Addition: If you are not already using one, this is an excellent strategy. Add a miscible anti-solvent dropwise to the solution at room temperature to decrease the compound's solubility and induce crystallization.[6]
-
-
Induce Nucleation:
-
Scratching/Seeding: As described above, these techniques can help overcome the initial energy barrier to crystallization.
-
-
Re-evaluate the Solvent System:
-
If the compound remains highly soluble, the solvent is not suitable. The ideal solvent shows a steep solubility curve with respect to temperature. You may need to screen other solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane). For carboxylic acids, solvent mixtures involving alcohols and water can be effective.[4]
-
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: Place the crude 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.
-
Further Cooling: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization (e.g., Ethyl Acetate/Heptane)
-
Dissolution: Dissolve the crude compound in the minimum amount of ethyl acetate at room temperature.
-
Anti-Solvent Addition: While stirring, add heptane dropwise using a pipette or dropping funnel. A cloudy appearance (turbidity) indicates the onset of precipitation.
-
Clarification & Equilibration: If an oil forms, add a few drops of ethyl acetate to redissolve it. If a solid precipitates, gently warm the mixture until it redissolves. Then, cover the flask and allow it to stand undisturbed at room temperature. Slow diffusion and equilibration will promote the growth of well-defined crystals.
-
Isolation & Drying: Collect and dry the crystals as described in Protocol 1, using the ethyl acetate/heptane mother liquor (chilled) for the wash.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering crystallization problems, particularly oiling out.
Caption: Troubleshooting flowchart for crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent for crystallization? A good crystallization solvent should dissolve your compound completely when hot but poorly when cold. For 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid, start with moderately polar solvents. Alcohols (ethanol, isopropanol) and esters (ethyl acetate) are excellent starting points.[4] Avoid solvents where the compound is highly soluble at room temperature (e.g., dichloromethane, acetone) unless you plan to use them in an anti-solvent system. A quick test is to place a small amount of your compound in a test tube with ~0.5 mL of solvent and observe its solubility at room temperature and after heating.
Q2: What is polymorphism and why is it important for my compound? Polymorphism is the ability of a solid substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[7][8] Different polymorphs can have different physical properties, including melting point, solubility, and stability.[9] In a pharmaceutical context, controlling polymorphism is critical as these differences can affect a drug's bioavailability and shelf-life.[10] The crystallization conditions—such as the solvent used, cooling rate, and temperature—can all influence which polymorph is formed.[8] If you observe different crystal habits (e.g., needles vs. plates) under different conditions, you may be forming different polymorphs.
Q3: Can impurities co-crystallize with my product? Yes, if an impurity has a very similar structure to your target compound, it can sometimes be incorporated into the crystal lattice. However, the most common way impurities contaminate crystals is by being trapped in the bulk solid during rapid crystallization or adhering to the crystal surface via the mother liquor. This is why slow crystal growth and washing the filtered crystals with a small amount of cold, fresh solvent are crucial for achieving high purity.
Q4: What is the mechanistic role of an anti-solvent? An anti-solvent is a liquid that is miscible with the primary solvent but in which the solute is insoluble. When added to the solution, the anti-solvent reduces the overall solvating power of the solvent system. This increases the chemical potential of the solute, driving the system to a state of supersaturation and inducing nucleation and crystal growth.[11] This method is particularly useful for compounds that are highly soluble in most common solvents at room temperature.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 260708, 2,2-Dimethylcyclopropane-1-carboxylic acid". PubChem. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 19793056, 2,2-Dimethylcyclopentane-1-carboxylic acid". PubChem. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Mettler Toledo. Oiling Out in Crystallization. [Link]
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Desiraju, G. R. (2015). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]
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Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents.
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Dighe, K., & Singh, R. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3326-3335. [Link]
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Zhang, T., et al. (2018). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 22(6), 745-751. [Link]
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Bernstein, J. (2011). Polymorphism of pharmaceuticals. Polymorphism in Molecular Crystals. Oxford Academic. [Link]
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Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
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Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
RM@Schools. Antisolvent Crystallization. [Link]
-
Kiesow, K., et al. (2010). Experimental investigation and prediction of oiling out during crystallization process. Chemical Engineering & Technology, 33(9), 1429-1434. [Link]
-
Giri, A., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1056-1062. [Link]
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Troughton, J. R., & Watson, T. M. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI. [Link]
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Wikipedia. Phenylacetic acid. [Link]
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Wang, Y., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Acta Pharmaceutica Sinica B, 12(1), 1-17. [Link]
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Validation & Comparative
1H NMR Analysis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic Acid: A Comparative Guide for Drug Development Professionals
Abstract
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid, a molecule with significant potential in medicinal chemistry, presents unique analytical challenges due to its sterically hindered and stereochemically complex cyclopropane ring. This guide provides an in-depth analysis of its ¹H NMR spectrum, offering a detailed experimental protocol, spectral interpretation, and a comparative overview of alternative and complementary analytical techniques. By understanding the nuances of ¹H NMR in this context, scientists can accelerate their research and development workflows with greater confidence and accuracy.
Introduction: The Analytical Challenge of a Substituted Cyclopropane
The cyclopropane ring, a three-membered carbocycle, exhibits unusual bonding and magnetic properties that influence its NMR spectral characteristics. The protons on a cyclopropane ring are significantly shielded due to the ring's pseudo-aromatic character, causing them to resonate at an unusually high field (upfield) in the ¹H NMR spectrum, typically between 0 and 1 ppm.[1][2] The presence of a phenyl group and a carboxylic acid moiety in 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid introduces further complexity through anisotropic effects and the potential for diastereoisomerism.
This guide will dissect the ¹H NMR spectrum of this molecule, providing a foundational understanding for its structural verification and stereochemical assignment. We will then broaden the scope to compare the insights gained from ¹H NMR with those from other powerful analytical methods, offering a holistic perspective on its characterization.
Part 1: High-Resolution ¹H NMR Spectroscopy
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To obtain a well-resolved ¹H NMR spectrum suitable for detailed analysis, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is crucial as it is a common solvent that provides good solubility for the analyte and has a well-defined residual solvent peak.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion and simplify spectral interpretation.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a minimum of 16 scans to ensure an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate to encompass all proton signals.
-
Spectral Interpretation: Decoding the Molecular Fingerprint
The ¹H NMR spectrum of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid is expected to display distinct signals corresponding to the aromatic, cyclopropyl, and methyl protons.
Table 1: Predicted ¹H NMR Data for 2,2-dimethyl-1-phenylcyclopropanecarboxylic Acid
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Constants (J, Hz) |
| Phenyl Protons | 7.2 - 7.4 | Multiplet | 5H | |
| Cyclopropyl Proton (CH) | ~2.5 - 2.8 | Doublet of Doublets | 1H | J_cis ≈ 8-10 Hz, J_trans ≈ 5-7 Hz |
| Cyclopropyl Protons (CH₂) | ~1.2 - 1.8 | Multiplet | 2H | J_gem ≈ -4 to -5 Hz |
| Methyl Protons (CH₃) | ~1.0 - 1.5 | Two Singlets | 6H | |
| Carboxylic Acid Proton | ~10 - 12 | Broad Singlet | 1H |
Causality behind the assignments:
-
Phenyl Protons: The multiplet in the aromatic region (7.2-7.4 ppm) is characteristic of the five protons on the monosubstituted benzene ring.
-
Cyclopropyl Protons: The cyclopropyl protons experience significant shielding. The methine proton (CH) attached to the phenyl and carboxyl groups is expected to be the most deshielded of the cyclopropyl protons due to the electron-withdrawing nature of these substituents. Its multiplicity as a doublet of doublets arises from coupling to the two diastereotopic methylene protons on the adjacent carbon. The coupling constants for cis and trans relationships in cyclopropanes are distinct, with J_cis typically being larger than J_trans.[3][4]
-
Methyl Protons: The two methyl groups are diastereotopic due to the chiral center at the C1 position of the cyclopropane ring. This magnetic non-equivalence results in two distinct singlet signals.
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly variable depending on concentration and solvent.
Visualizing the Structure and Proton Environments
Caption: Molecular structure of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid with key proton environments labeled.
Part 2: A Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often necessitates a multi-technique approach. Here, we compare ¹H NMR with other relevant analytical methods for the characterization of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid.
¹³C NMR Spectroscopy: A Complementary View
¹³C NMR provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, a specific number of carbon signals would be expected.[5][6]
-
Strengths: Provides direct evidence of the number of non-equivalent carbon atoms. The chemical shifts of the cyclopropyl carbons are also characteristically upfield.
-
Weaknesses: ¹³C NMR is inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times. It does not provide information about proton-proton coupling.
2D NMR Techniques: Unraveling Connectivity
Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning signals.
-
COSY: Reveals proton-proton coupling networks. For our target molecule, COSY would show correlations between the cyclopropyl protons, confirming their connectivity.
-
HSQC: Correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Mass Spectrometry: The Molecular Weight Puzzle Piece
Mass spectrometry (MS) provides the molecular weight of the compound, offering a crucial piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the elemental composition.
Chiral Separation Techniques: Addressing Stereochemistry
Since 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid is a chiral molecule, techniques capable of separating enantiomers are essential for pharmaceutical applications.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers.[][8] By using a chiral stationary phase, the two enantiomers of the target molecule can be resolved and quantified.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration of chiral molecules.
Comparative Summary of Analytical Techniques
Table 2: Comparison of Analytical Techniques for the Characterization of 2,2-dimethyl-1-phenylcyclopropanecarboxylic Acid
| Technique | Information Provided | Strengths | Weaknesses |
| ¹H NMR | Proton environment, connectivity (J-coupling), stereochemistry | High sensitivity, detailed structural information | Can have signal overlap in complex molecules |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons | Complementary to ¹H NMR, good for skeletal analysis | Lower sensitivity than ¹H NMR |
| COSY | H-H coupling networks | Unambiguous assignment of coupled protons | Can be complex to interpret for overlapping signals |
| HSQC | C-H one-bond correlations | Definitive assignment of protonated carbons | Does not provide information on quaternary carbons |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, crucial for formula determination | Provides limited structural information on its own |
| Chiral HPLC | Enantiomeric separation and purity | Quantitative analysis of enantiomers | Requires development of a suitable chiral method |
| Circular Dichroism | Absolute configuration | Non-destructive, provides stereochemical information | Requires a chromophore near the stereocenter |
Integrated Analytical Workflow
A robust characterization of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid would follow an integrated workflow, leveraging the strengths of each technique.
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mass spectrometry of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid derivatives
An In-Depth Guide to the Mass Spectetric Analysis of 2,2-dimethyl-1-phenylcyclopropanecarboxylic Acid Derivatives: A Comparative Approach
For researchers, medicinal chemists, and drug development professionals, the robust characterization of novel chemical entities is paramount. Derivatives of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid represent a class of compounds with significant interest due to their unique structural motifs, which can impart desirable pharmacological properties. However, their analysis presents specific challenges that necessitate a carefully considered analytical strategy.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of these derivatives. We will explore the causal relationships behind experimental choices, compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, and provide field-proven protocols to ensure reliable and reproducible results.
The Analytical Challenge: Understanding the Molecule
The core structure of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid combines several features that dictate the analytical approach:
-
Polarity: The carboxylic acid group is highly polar, which can lead to poor peak shape and adsorption issues in gas chromatography.[1]
-
Volatility: While the phenyl and cyclopropane moieties are nonpolar, the carboxylic acid group reduces volatility, making direct GC analysis challenging without derivatization.[1]
-
Thermal Stability: The cyclopropane ring can be susceptible to thermal rearrangement, a factor to consider in heated GC inlets.
-
Ionizability: The acidic proton makes this class of molecules ideal for negative-ion electrospray ionization (ESI), while the overall structure can also form adducts in positive-ion mode.
These properties necessitate a choice between two primary analytical workflows: GC-MS following chemical derivatization or direct analysis by LC-MS.
Caption: Decision workflow for selecting an MS method.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization
For definitive structural confirmation, the reproducible fragmentation patterns generated by Electron Ionization (EI) are invaluable.[2] However, the low volatility and high polarity of carboxylic acids prevent their direct analysis by GC.[1] The solution is chemical derivatization, which converts the polar -COOH group into a less polar, more volatile ester or silyl ester.
Causality Behind Derivatization Choices
The goal of derivatization is twofold: to increase volatility for elution from the GC column and to reduce active site interactions, thereby improving peak shape.[3]
-
Silylation (e.g., with BSTFA): This is a common and highly effective method. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the acidic proton to form a trimethylsilyl (TMS) ester.[4] This is a robust choice for its high reactivity and the production of a derivative with a predictable mass increase (+72 Da per TMS group).
-
Alkylation (e.g., with Methanol/HCl): This method forms a methyl ester. While effective, it can require more stringent conditions, such as the use of an acidic catalyst and heat.[3]
Predicted EI Fragmentation of a TMS-Derivatized Analyte
Upon EI (typically at 70 eV), the derivatized molecule will undergo predictable fragmentation. For the TMS ester of 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid, we can anticipate several key fragmentation pathways based on established principles for related structures.[5][6]
Caption: Predicted EI fragmentation of the TMS-derivatized analyte.
Table 1: Predicted Key Fragments for TMS-Derivatized Analyte
| m/z | Proposed Structure/Loss | Rationale & Confidence |
| 262 | Molecular Ion [M]⁺• | Expected to be present, but potentially low abundance. |
| 247 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from a gem-dimethyl group. Highly probable and often a significant peak.[7] |
| 185 | [M-77]⁺ | Loss of a phenyl radical (•C₆H₅). A characteristic fragmentation for phenyl-substituted compounds.[5] |
| 143 | [M-119]⁺ | Loss of the •COOTMS radical. Indicates cleavage of the bond between the cyclopropane ring and the carboxyl group. |
| 117 | [C₉H₉]⁺ | Likely a stable tropylium-like ion formed after ring opening and rearrangement. Common in phenyl-alkane structures. |
| 73 | [Si(CH₃)₃]⁺ | The characteristic base peak for many TMS derivatives.[8] |
Experimental Protocol: GC-MS Analysis via Silylation
This protocol is a self-validating system; the inclusion of a quality control (QC) sample treated in the same manner verifies the efficiency of the derivatization and the stability of the analysis.
-
Sample Preparation (in a 2 mL GC vial):
-
Pipette 100 µL of sample solution (e.g., 1 mg/mL in acetonitrile) into the vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is critical as moisture will quench the silylation reagent.
-
-
Derivatization:
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. The catalyst enhances the reactivity for sterically hindered groups.[4]
-
Add 100 µL of a non-polar solvent like pyridine or acetonitrile to ensure solubility.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[9]
-
Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Parameters:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
For applications in drug metabolism, pharmacokinetics, or high-throughput screening, LC-MS is the superior alternative.[11][12] It analyzes the compound in its native form, eliminating the time and potential artifacts associated with derivatization.[13]
Rationale for Ionization Mode Selection
-
Negative-Ion ESI: This is the most logical and sensitive choice for carboxylic acids. The acidic proton is readily lost in the ESI source, forming a highly stable [M-H]⁻ carboxylate anion.[14] The mobile phase is often buffered with a weak acid like formic or acetic acid to control pH and improve chromatographic peak shape.
-
Positive-Ion ESI: While less intuitive, positive-ion mode can also be effective. The molecule can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[15][16] This can be a useful confirmatory technique, but it may be less sensitive than negative-ion mode.
Predicted MS/MS Fragmentation of the [M-H]⁻ Ion
Tandem mass spectrometry (MS/MS) of the deprotonated molecule (m/z 189) provides structural information through collision-induced dissociation (CID).
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A Comparative Guide to Lewis Acids in Cyclopropane Ring-Opening Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic opening of cyclopropane rings represents a powerful tool for constructing complex molecular architectures. The inherent strain of the three-membered ring, when coupled with the polarizing effects of donor-acceptor substitution patterns, transforms the cyclopropane into a versatile three-carbon synthon. The key to unlocking this synthetic potential often lies in the judicious choice of a Lewis acid catalyst. This guide provides an in-depth comparative analysis of common Lewis acids used to catalyze the ring-opening of cyclopropanes, with a focus on the widely utilized [3+2] cycloaddition reaction. We will delve into the mechanistic nuances, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Crucial Role of the Lewis Acid: Activating the Latent Reactivity of Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are characterized by the vicinal placement of an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor"). This arrangement polarizes the distal C-C bond, rendering it susceptible to cleavage. However, this bond is often kinetically stable, requiring a catalyst to lower the activation energy for ring-opening.[1]
Lewis acids play a pivotal role in this activation by coordinating to the electron-withdrawing acceptor group, typically a carbonyl or ester functionality.[1] This coordination enhances the electron-withdrawing nature of the acceptor, further polarizing the cyclopropane ring and facilitating the heterolytic cleavage of the distal C-C bond. This process generates a stabilized 1,3-dipolar zwitterionic intermediate, which is then poised to react with a variety of dipolarophiles in cycloaddition reactions.[1][2]
The choice of Lewis acid is critical as it can significantly influence the reaction's efficiency, selectivity (both chemo-, regio-, and stereoselectivity), and substrate scope. Factors such as the Lewis acidity, the nature of the counter-ion (e.g., triflate vs. halide), and the metal's coordination properties all contribute to the catalytic outcome.
Comparative Performance of Common Lewis Acids in [3+2] Cycloaddition Reactions
The [3+2] cycloaddition of D-A cyclopropanes with various dipolarophiles (e.g., aldehydes, imines, alkenes) is a cornerstone transformation for the synthesis of five-membered rings, which are prevalent scaffolds in pharmaceuticals and natural products.[2][3] To provide a clear comparison, we will focus on the reaction of a representative donor-acceptor cyclopropane with a generic dipolarophile.
While a single, comprehensive study comparing all possible Lewis acids is not available in the literature, a compilation of data from various sources allows for a meaningful comparison. The following table summarizes the performance of several common Lewis acids in representative [3+2] cycloaddition reactions of D-A cyclopropanes. It is important to note that direct comparison of yields between different reaction systems should be approached with caution, as substrate and reaction conditions vary. However, the general trends in reactivity and selectivity are informative.
| Lewis Acid | Typical Loading (mol%) | Common Solvents | Representative Yield (%) | Diastereoselectivity (dr) | Key Observations & References |
| Sc(OTf)₃ | 5 - 20 | CH₂Cl₂, DCE | 80 - 99% | Often high to excellent | Frequently cited as a highly effective and versatile catalyst for a broad range of substrates.[4][5][6] |
| Yb(OTf)₃ | 5 - 10 | Dioxane, CH₂Cl₂ | 70 - 95% | Good to excellent | Another powerful rare-earth metal triflate, often showing comparable or complementary reactivity to Sc(OTf)₃.[2] |
| Sn(OTf)₂ | 10 - 20 | CH₂Cl₂ | 60 - 90% | Moderate to good | A milder Lewis acid that can be effective when stronger acids lead to decomposition.[7] |
| Cu(OTf)₂ | 10 - 20 | CH₂Cl₂, Toluene | 50 - 85% | Variable, often moderate | Often used in asymmetric catalysis with chiral ligands.[3] |
| MgI₂ | 20 - stoichiometric | CH₂Cl₂ | 40 - 70% | Moderate | A less common but effective Lewis acid for certain applications.[8] |
| FeCl₃ | Stoichiometric | CH₂Cl₂ | Can be effective, but may lead to racemization | Often results in racemic mixtures | A strong Lewis acid that can promote the reaction but may compromise stereochemical integrity.[7] |
| Ga(OTf)₃ | 10 | MeCN | Effective for specific substrates | High | Can be effective for substrates that are unreactive with other Lewis acids.[2] |
Key Insights from the Comparative Data:
-
Rare-Earth Metal Triflates Dominate: Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) consistently emerge as superior catalysts for a wide range of [3+2] cycloadditions of D-A cyclopropanes.[2][4] Their high Lewis acidity, coupled with the non-coordinating nature of the triflate anion, allows for efficient catalysis with low catalyst loadings.
-
Counter-ion Matters: Triflates are generally superior to halides as counter-ions. The triflate anion is a poor nucleophile, which prevents it from competing with the desired dipolarophile in attacking the intermediate.
-
Substrate Specificity: While Sc(OTf)₃ and Yb(OTf)₃ are broadly effective, some substrates may benefit from other Lewis acids. For instance, Ga(OTf)₃ has been shown to be effective for monosubstituted thioureas where Yb(OTf)₃ failed.[2]
-
Stereoselectivity: The choice of Lewis acid can have a profound impact on the stereochemical outcome of the reaction. For instance, in certain reactions, Sn(OTf)₂ has been shown to proceed with inversion of configuration, while FeCl₃ leads to racemization.[7]
Mechanistic Considerations: A Deeper Dive
The generally accepted mechanism for the Lewis acid-catalyzed ring-opening of a donor-acceptor cyclopropane proceeds through the following key steps:
-
Activation: The Lewis acid (LA) coordinates to the acceptor group (e.g., one of the ester carbonyls) of the D-A cyclopropane. This coordination increases the electrophilicity of the acceptor and weakens the adjacent C-C bond.
-
Ring-Opening: The polarized C1-C2 bond undergoes heterolytic cleavage, leading to the formation of a zwitterionic 1,3-dipole intermediate. The positive charge is stabilized by the donor group, and the negative charge is stabilized by the Lewis acid-activated acceptor group.
-
Cycloaddition: The 1,3-dipole is trapped by a dipolarophile in a [3+2] cycloaddition manner to form the five-membered ring product.
-
Catalyst Turnover: The Lewis acid is released from the product, allowing it to enter the next catalytic cycle.
The nature of the Lewis acid can influence several aspects of this mechanism:
-
Rate of Ring-Opening: Stronger Lewis acids will coordinate more strongly to the acceptor group, leading to a faster rate of ring-opening.
-
Stability of the Intermediate: The Lewis acid and its counter-ion can influence the stability and lifetime of the zwitterionic intermediate. This can, in turn, affect the stereoselectivity of the reaction.
-
Reversibility: In some cases, the ring-opening step may be reversible. The choice of Lewis acid can influence the position of this equilibrium.
Caption: Generalized mechanistic pathway for Lewis acid-catalyzed cyclopropane ring-opening and [3+2] cycloaddition.
Experimental Protocols: A Practical Guide
To ensure the reproducibility of these reactions, meticulous experimental technique is paramount. Below are detailed, step-by-step protocols for cyclopropane ring-opening/[3+2] cycloaddition reactions using two of the most effective Lewis acids: Sc(OTf)₃ and Yb(OTf)₃.
Protocol 1: Sc(OTf)₃-Catalyzed [3+2] Cycloaddition of a D-A Cyclopropane with an Aldehyde
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Donor-acceptor cyclopropane (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware (oven-dried)
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add scandium(III) triflate (Sc(OTf)₃). The flask is then sealed with a septum and purged with an inert gas (N₂ or Ar).
-
Solvent and Reactant Addition: Anhydrous dichloromethane (CH₂Cl₂) is added via syringe. The donor-acceptor cyclopropane is then added, followed by the aldehyde.
-
Reaction: The reaction mixture is stirred at room temperature (or heated as required) and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentane derivative.
Protocol 2: Yb(OTf)₃-Catalyzed [4+1] Cycloaddition of a Fused D-A Cyclopropane with Thiourea
This protocol is adapted from a reported procedure for a formal [4+1] cycloaddition.[2]
Materials:
-
Fused donor-acceptor cyclopropane (1.0 equiv)
-
Thiourea (2.0 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction vessel
Procedure:
-
Preparation: To a flame-dried sealed tube, add ytterbium(III) triflate (Yb(OTf)₃), the fused donor-acceptor cyclopropane, and thiourea.
-
Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.
-
Reaction: The tube is sealed, and the reaction mixture is heated in an oil bath at 90 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the bicyclic lactam product.
Caption: A generalized experimental workflow for Lewis acid-catalyzed cyclopropane ring-opening reactions.
Practical Considerations: Handling and Storage of Lewis Acids
Many of the Lewis acids discussed are hygroscopic and/or air-sensitive. Proper handling and storage are crucial for maintaining their catalytic activity and ensuring experimental safety.
-
Scandium(III) triflate (Sc(OTf)₃): While considered water-stable in the context of its catalytic activity in aqueous media, it is still hygroscopic and should be stored in a desiccator.[9] For anhydrous reactions, it should be handled under an inert atmosphere.
-
Ytterbium(III) triflate (Yb(OTf)₃): Similar to Sc(OTf)₃, Yb(OTf)₃ is hygroscopic and should be stored in a dry environment.
-
Tin(II) triflate (Sn(OTf)₂): This Lewis acid is sensitive to both air and moisture and should be handled in a glovebox or under a stream of inert gas.
-
Copper(II) triflate (Cu(OTf)₂): Commercially available as a hydrate or anhydrous salt. The anhydrous form is hygroscopic and should be stored accordingly.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for any Lewis acid before use. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving Lewis acids should be carried out in a well-ventilated fume hood.
Conclusion and Future Outlook
The Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes is a powerful and versatile strategy for the synthesis of complex organic molecules. This guide has provided a comparative overview of common Lewis acids, highlighting the superior performance of rare-earth metal triflates, particularly Sc(OTf)₃ and Yb(OTf)₃, in promoting these transformations. The choice of Lewis acid has a significant impact on reaction efficiency and stereoselectivity, underscoring the importance of careful catalyst selection and optimization for each specific application.
Future research in this area will likely focus on the development of more active and selective Lewis acid catalysts, including the design of novel chiral Lewis acids for asymmetric transformations. The expansion of the substrate scope and the development of more sustainable and environmentally friendly reaction conditions will also be key areas of investigation. By understanding the fundamental principles outlined in this guide, researchers can continue to push the boundaries of what is possible in the fascinating field of cyclopropane chemistry.
References
-
Kerr, M. A., et al. (2012). Lewis Acid Catalyzed (3 + 2)-Annulations of Donor–Acceptor Cyclopropanes and Ynamides. Organic Letters. Available at: [Link]
-
Werz, D. B., et al. (2021). Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. Chemistry – A European Journal. Available at: [Link]
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Stoltz, B. M., et al. (2012). Lewis acid mediated (3 + 2) cycloadditions of donor-acceptor cyclopropanes with heterocumulenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Banerjee, B., et al. (2013). Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Enamines: Enantioselective Synthesis of Nitrogen-Functionalized Cyclopentane Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Reiser, O., et al. (2024). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal. Available at: [Link]
-
Werz, D. B., et al. (2021). Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. Chemistry – A European Journal. Available at: [Link]
-
Werz, D. B., et al. (2021). Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. Angewandte Chemie International Edition. Available at: [Link]
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Sá, M. M., et al. (2008). Lewis acid catalyzed (3+2)‐cycloaddition of cyclopropanes. Tetrahedron Letters. Available at: [Link]
-
Liu, Q., et al. (2024). Asymmetric [3 + 2] cycloaddition of donor–acceptor cyclopropanes with azadienes enabled by Brønsted base catalysis. Organic Chemistry Frontiers. Available at: [Link]
-
Kobayashi, S. (1999). Green Lewis Acid Catalysis in Organic Synthesis. Pure and Applied Chemistry. Available at: [Link]
-
Hu, J., et al. (2022). Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. Organic Letters. Available at: [Link]
-
Stoltz, B. M., et al. (2012). Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes. ACS Catalysis. Available at: [Link]
-
Kobayashi, S. (1996). New types of Lewis acids used in organic synthesis. Pure and Applied Chemistry. Available at: [Link]
-
Tabolin, A. A., et al. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Alabugin, I., et al. (2024). A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity, transient generation of quinone methides and their reactions with C-nucleophiles. ChemRxiv. Available at: [Link]
-
Ishihara, K., et al. (2019). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. ACS Omega. Available at: [Link]
-
Echavarren, A. M., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Available at: [Link]
-
Ghosez, L., et al. (1997). SILICON-BASED LEWIS ACIDS. DIAL@UCLouvain. Available at: [Link]
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Budynina, E., et al. (2016). Strategies to promote ring-opening of D-A cyclopropanes. LA=Lewis acid. ResearchGate. Available at: [Link]
-
Singh, S. K., et al. (2024). Recent Advances on Scandium(III) Triflate as a Versatile Catalyst in Organic Synthesis. Asian Journal of Organic Chemistry. Available at: [Link]
-
Kerrigan, N. J., et al. (2015). Asymmetric Synthesis of Cyclopentanones through Dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor- Acceptor Cyclopropanes. Chemical Science. Available at: [Link]
-
Wang, M., et al. (2017). a) (3+2)‐Cycloaddition reactions of D–A cyclopropanes and... ResearchGate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
